molecular formula C13H14O2 B13631870 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid

Katalognummer: B13631870
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: QDNMWAXNJXNCPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid is a unique compound characterized by its bicyclic structure, which includes a phenyl group and a carboxylic acid functional group. This compound is part of the bicyclo[2.1.1]hexane family, known for their rigid and compact structures, making them valuable in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

The synthesis of 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Industrial production methods may involve scaling up these photochemical reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid involves its interaction with specific molecular targets. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid can be compared with other similar compounds, such as:

    Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in their substituents.

    Ortho-substituted phenyl rings: These are often used as bioisosteres in medicinal chemistry. The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a phenyl group and a carboxylic acid functional group, offering distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H14O2/c14-12(15)11-6-9-7-13(11,8-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)

InChI-Schlüssel

QDNMWAXNJXNCPE-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.